tris(2-ethylhexyl) (E)-prop-1-ene-1,2,3-tricarboxylate
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Overview
Description
Tris(2-ethylhexyl) (E)-prop-1-ene-1,2,3-tricarboxylate is an organic compound that belongs to the class of organophosphates. It is a colorless, viscous liquid with a faint, piercing smell. This compound is primarily used as a plasticizer in various industrial applications, providing flexibility and durability to polymers such as polyvinyl chloride (PVC) and polyurethane (PU) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-ethylhexyl) (E)-prop-1-ene-1,2,3-tricarboxylate typically involves the esterification of phosphoric acid with 2-ethylhexanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to a temperature of around 150-200°C to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The raw materials, including phosphoric acid and 2-ethylhexanol, are fed into the reactor, where they undergo esterification. The reaction mixture is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Tris(2-ethylhexyl) (E)-prop-1-ene-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides.
Substitution: This compound can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Phosphorus oxides.
Reduction: Phosphine gas.
Substitution: Various substituted organophosphates.
Scientific Research Applications
Tris(2-ethylhexyl) (E)-prop-1-ene-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tris(2-ethylhexyl) (E)-prop-1-ene-1,2,3-tricarboxylate involves its interaction with cellular membranes, where it integrates into the lipid bilayer, enhancing membrane fluidity and permeability. This integration disrupts the normal function of the membrane, leading to cell death in microorganisms . Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids .
Comparison with Similar Compounds
Similar Compounds
Tris(2-ethylhexyl) phosphate: Similar in structure and used as a plasticizer in polymers.
Tris(2-ethylhexyl) trimellitate: Another plasticizer with similar applications but different chemical properties.
Uniqueness
Tris(2-ethylhexyl) (E)-prop-1-ene-1,2,3-tricarboxylate is unique due to its specific esterification of phosphoric acid with 2-ethylhexanol, which provides distinct chemical and physical properties.
Properties
CAS No. |
52193-50-7 |
---|---|
Molecular Formula |
C30H54O6 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
tris(2-ethylhexyl) (E)-prop-1-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C30H54O6/c1-7-13-16-24(10-4)21-34-28(31)19-27(30(33)36-23-26(12-6)18-15-9-3)20-29(32)35-22-25(11-5)17-14-8-2/h19,24-26H,7-18,20-23H2,1-6H3/b27-19+ |
InChI Key |
IVYUYETVYAUBDU-ZXVVBBHZSA-N |
Isomeric SMILES |
CCCCC(CC)COC(=O)C/C(=C\C(=O)OCC(CC)CCCC)/C(=O)OCC(CC)CCCC |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(=CC(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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